

Unraveling the Synthesis of Alisporivir: A Look into its Molecular Architecture

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Compound of Interest

Compound Name: *Alisporivir intermediate-1*

Cat. No.: *B612759*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Alisporivir (also known as Debio-025), a potent cyclophilin inhibitor, has garnered significant attention for its therapeutic potential, particularly in the treatment of hepatitis C and other viral infections.[1][2] Synthesized as a derivative of Cyclosporine A, Alisporivir's unique chemical structure is key to its enhanced therapeutic profile, which notably lacks the immunosuppressive effects of its parent compound.[1][3] This guide delves into the known synthetic modifications that transform Cyclosporine A into Alisporivir and outlines the general principles and experimental protocols that would be employed in the structural elucidation of its synthetic intermediates.

While specific, publicly available data on a designated "**Alisporivir intermediate-1**" is not available, likely due to the proprietary nature of pharmaceutical development, this document will provide a comprehensive overview of the synthetic pathway and the methodologies used to characterize such intermediates.

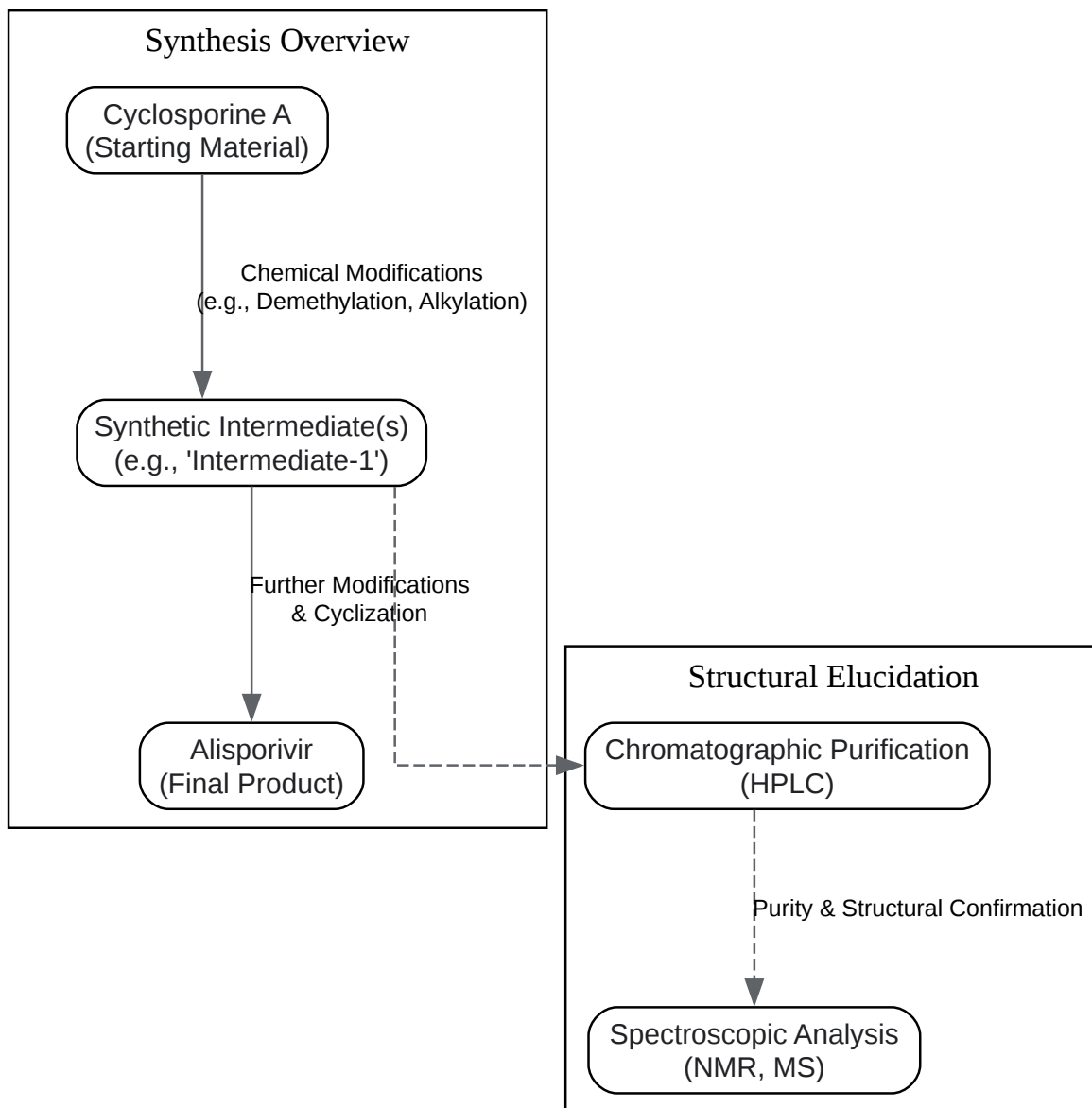
From Cyclosporine A to Alisporivir: Key Structural Modifications

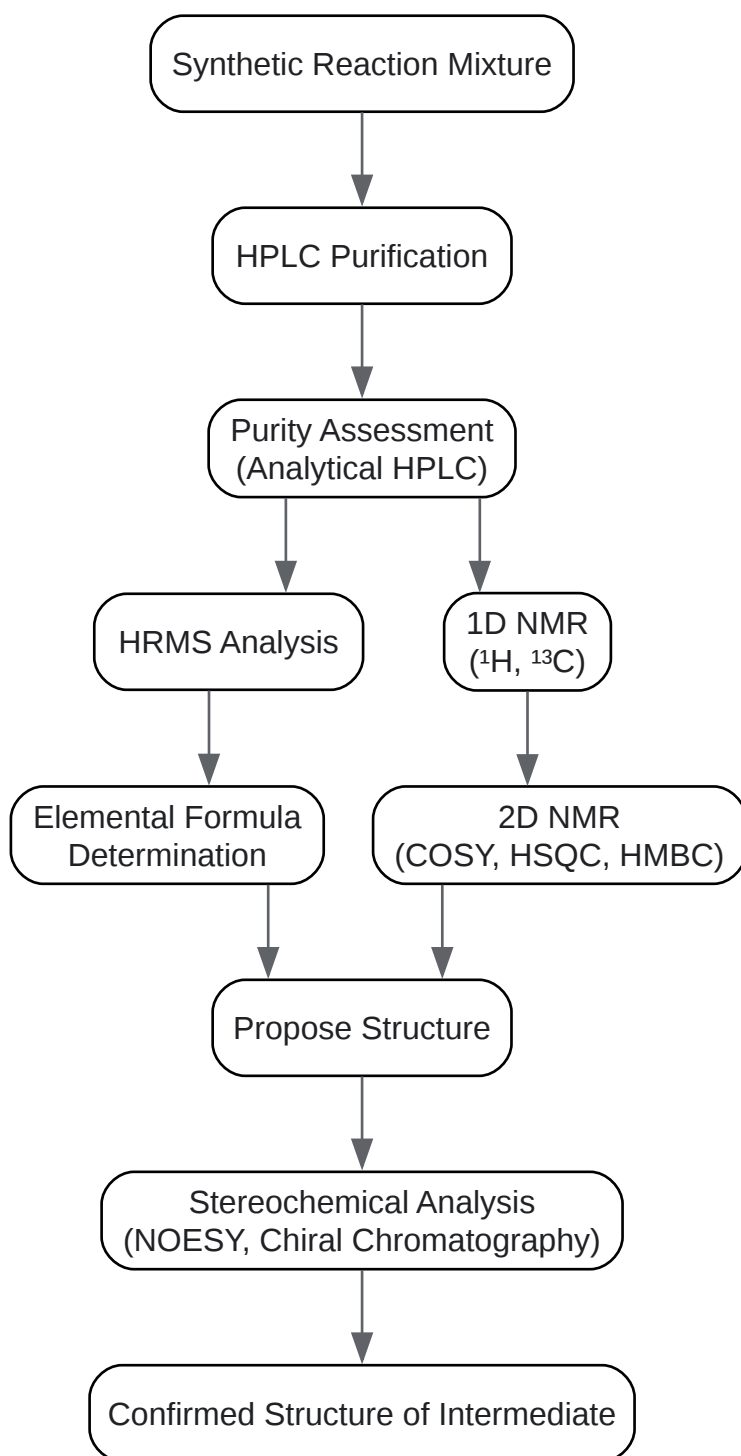
Alisporivir is a cyclic undecapeptide that differs from its precursor, Cyclosporine A, at three key positions. These modifications are crucial for its altered biological activity, enhancing its affinity for cyclophilins while abolishing its interaction with calcineurin, the mediator of immunosuppression.[1][3]

The primary structural changes are:

- Position 3: The sarcosine residue in Cyclosporine A is replaced by N-methyl-D-alanine (DAM) in Alisporivir.[\[4\]](#)
- Position 4: The N-methyl-L-leucine (MLE) residue is substituted with N-ethyl-L-valine (NEV).[\[4\]](#)
- Nitrogen Ethylation: A specific nitrogen atom in the peptide backbone is N-ethylated instead of N-methylated.[\[1\]](#)[\[3\]](#)

A high-level overview of the synthetic transformation is presented in the workflow below.





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